molecular formula C18H16N2O B14153756 N-[(2-methylphenyl)methyl]quinoline-2-carboxamide CAS No. 879307-42-3

N-[(2-methylphenyl)methyl]quinoline-2-carboxamide

Cat. No.: B14153756
CAS No.: 879307-42-3
M. Wt: 276.3 g/mol
InChI Key: DLKGXQSZVJWVQO-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]quinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . This compound, with its unique structure, has garnered interest for its potential biological and pharmaceutical activities.

Chemical Reactions Analysis

N-[(2-methylphenyl)methyl]quinoline-2-carboxamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

879307-42-3

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]quinoline-2-carboxamide

InChI

InChI=1S/C18H16N2O/c1-13-6-2-3-8-15(13)12-19-18(21)17-11-10-14-7-4-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,19,21)

InChI Key

DLKGXQSZVJWVQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C=C2

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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